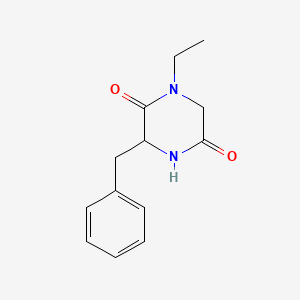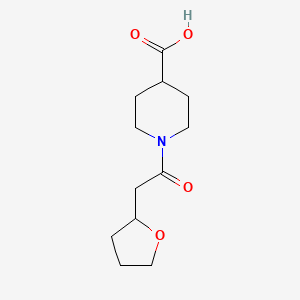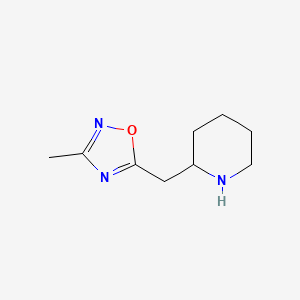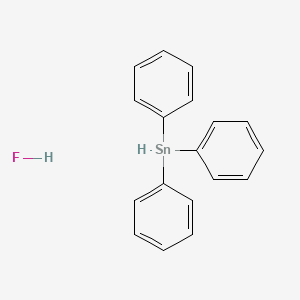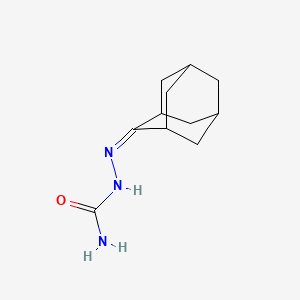
1-(2-Adamantylidene)semicarbazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Adamantan-2-ylidene)hydrazine-1-carboxamide is a compound that features an adamantane core, a unique and rigid tricyclic hydrocarbon structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The adamantane structure is known for its stability and ability to enhance the properties of molecules it is incorporated into.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(adamantan-2-ylidene)hydrazine-1-carboxamide typically involves the reaction of adamantanone with hydrazine derivatives. One common method includes the condensation of adamantanone with hydrazinecarboxamide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as chromatography can be employed to achieve industrial-scale production.
Análisis De Reacciones Químicas
Types of Reactions
2-(Adamantan-2-ylidene)hydrazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced hydrazine derivatives.
Substitution: Formation of substituted hydrazine derivatives.
Aplicaciones Científicas De Investigación
2-(Adamantan-2-ylidene)hydrazine-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antiproliferative agent against cancer cells.
Medicine: Explored for its antiviral properties, particularly against influenza and herpes simplex viruses.
Industry: Utilized in the development of advanced materials with enhanced stability and performance.
Mecanismo De Acción
The mechanism of action of 2-(adamantan-2-ylidene)hydrazine-1-carboxamide involves its interaction with specific molecular targets. In biological systems, it may inhibit the replication of viruses by interfering with viral enzymes or proteins. Its antiproliferative activity against cancer cells is thought to involve the induction of apoptosis through the activation of specific signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
N′-(Adamantan-2-ylidene)hydrazide derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Adamantane derivatives: Compounds like amantadine and rimantadine, which are used as antiviral agents.
Uniqueness
2-(Adamantan-2-ylidene)hydrazine-1-carboxamide is unique due to its specific hydrazine moiety, which imparts distinct chemical reactivity and biological activity. Its rigid adamantane core provides enhanced stability and resistance to metabolic degradation, making it a valuable compound in various applications .
Propiedades
Fórmula molecular |
C11H17N3O |
|---|---|
Peso molecular |
207.27 g/mol |
Nombre IUPAC |
(2-adamantylideneamino)urea |
InChI |
InChI=1S/C11H17N3O/c12-11(15)14-13-10-8-2-6-1-7(4-8)5-9(10)3-6/h6-9H,1-5H2,(H3,12,14,15) |
Clave InChI |
FGCLPJDRGFEIPU-UHFFFAOYSA-N |
SMILES canónico |
C1C2CC3CC1CC(C2)C3=NNC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


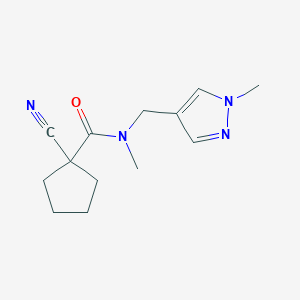
![2-{[(4-{[(2-Amino-5-formyl-4-oxo-1,4,4a,5,6,7,8,8a-octahydropteridin-6-yl)methyl]amino}phenyl)carbonyl]amino}pentanedioate](/img/structure/B14885665.png)
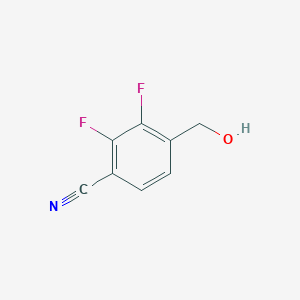
![2-Azaspiro[5.5]undecan-7-one hydrochloride](/img/structure/B14885677.png)
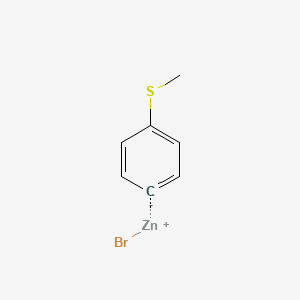
![N-methoxy-N-methyl-7-oxaspiro[3.5]nonane-2-carboxamide](/img/structure/B14885683.png)
![(1S,2S,3S,5S)-3-(7-(((1R,2R)-2-(3,4-Difluorophenyl)cyclopropyl)amino)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol](/img/structure/B14885685.png)
![4-chloro-N'-[(2,4-dichlorobenzoyl)oxy]benzenecarboximidamide](/img/structure/B14885696.png)
![4-(3-Bromopyrazolo[1,5-a]pyridin-4-yl)-2-methylbut-3-yn-2-ol](/img/structure/B14885697.png)
